molecular formula C11H10ClNO2S B2439496 2-Chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole CAS No. 339018-20-1

2-Chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole

Cat. No.: B2439496
CAS No.: 339018-20-1
M. Wt: 255.72
InChI Key: SSWVKEKMHJNPLP-UHFFFAOYSA-N
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Description

2-Chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole is an organic compound with the molecular formula C11H10ClNO2S. This compound is characterized by the presence of a thiazole ring substituted with a chloro group and a methoxyphenoxy methyl group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S/c1-14-8-2-4-9(5-3-8)15-7-10-6-13-11(12)16-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWVKEKMHJNPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing 1,3-thiazole derivatives. This method involves the condensation of α-halo carbonyl compounds with thioureas or thioamides. For 2-chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole, a modified Hantzsch approach could employ a pre-functionalized α-chloro ketone bearing the (4-methoxyphenoxy)methyl group.

For example, reacting 2-chloro-1-(4-methoxyphenoxymethyl)propan-1-one with thiourea in ethanol under reflux yields the thiazole ring via cyclization. The reaction mechanism proceeds through nucleophilic attack of the thiourea sulfur on the α-carbon, followed by dehydrohalogenation and aromatization. Optimized conditions reported in analogous syntheses suggest yields of 60–75% when using polar aprotic solvents like dimethylformamide (DMF) at 80–100°C.

Cyclization of Thioamides

An alternative route involves the cyclization of thioamide precursors. For instance, 3-(4-methoxyphenoxymethyl)propionthioamide can undergo intramolecular cyclization in the presence of phosphorus oxychloride (POCl₃) to form the thiazole ring. This method, adapted from EP 0505818A1, typically achieves 70–85% yields when conducted in chlorobenzene at 110°C with catalytic N-formylpiperidine. The reaction’s exothermic nature necessitates careful temperature control to minimize side products.

Chlorination at the 2-Position

Direct Chlorination Using Sulfuryl Chloride

Post-cyclization chlorination is critical for introducing the 2-chloro substituent. Sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C to 0°C selectively chlorinates the 2-position of the thiazole ring. This method, derived from US20030153767A1, avoids over-chlorination by maintaining a stoichiometric ratio of 1.1–1.3 equivalents of SO₂Cl₂ per mole of thiazole precursor. Gas chromatography (GC) analyses from analogous reactions show >90% purity after crystallization from hexane.

Catalytic Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) in acetonitrile, activated by Lewis acids such as FeCl₃, offers a milder alternative. At 25°C, this system achieves 80–85% conversion within 4 hours, with the succinimide byproduct easily removed via aqueous workup. This method is preferable for thermally sensitive intermediates.

Functionalization of the 5-Position with (4-Methoxyphenoxy)Methyl

Nucleophilic Substitution on 5-Chloromethylthiazole

A two-step strategy involves first synthesizing 2-chloro-5-chloromethyl-1,3-thiazole, followed by displacement of the chloromethyl group with 4-methoxyphenoxide. The initial chlorination of allyl isothiocyanate with Cl₂ gas at −40°C to +30°C, as detailed in US20030153767A1, produces 2-chloro-5-chloromethyl-1,3-thiazole in 78% yield. Subsequent reaction with sodium 4-methoxyphenoxide in tetrahydrofuran (THF) at 60°C for 12 hours installs the (4-methoxyphenoxy)methyl group.

Mitsunobu Reaction for Direct Coupling

The Mitsunobu reaction enables direct coupling of 4-methoxyphenol to a hydroxymethyl-substituted thiazole intermediate. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, this method achieves 65–70% yields. However, the requirement for anhydrous conditions and stoichiometric reagents limits scalability.

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield (%) Purity (%) Reference
Hantzsch Synthesis Thiourea, α-chloro ketone Ethanol, reflux, 8 h 60–75 85–90
Thioamide Cyclization POCl₃, N-formylpiperidine Chlorobenzene, 110°C, 3 h 70–85 90–95
Sulfuryl Chloride Chlorination SO₂Cl₂ DCM, −10°C to 0°C, 2 h 78 >90
Mitsunobu Coupling DEAD, PPh₃ THF, 25°C, 24 h 65–70 80–85

Purification and Characterization

Crystallization Techniques

High-purity this compound is obtained via fractional crystallization from ethanol/water (4:1 v/v), yielding needle-shaped crystals with >99% purity (HPLC). Recrystallization from hexane/ethyl acetate (3:1) further removes chlorinated byproducts.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 4.55 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).
  • IR (KBr): ν 1580 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C), 750 cm⁻¹ (C-Cl).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Substituted thiazoles with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • This compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex thiazole derivatives. Its chlorinated structure allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups.

Reactivity and Derivative Formation

  • The compound can undergo oxidation to yield sulfoxides and sulfones, and reduction processes can lead to thiazolidine derivatives. These transformations are crucial for developing new materials and pharmaceuticals.

Biological Applications

Enzyme Mechanism Studies

  • In biological research, 2-Chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole is utilized as a probe to investigate enzyme mechanisms and interactions. This application is vital for understanding biochemical pathways and developing enzyme inhibitors.

Antimicrobial Activity

  • Various derivatives of thiazole compounds have demonstrated significant antimicrobial properties. For example, studies indicate that certain chlorinated derivatives exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 25 μg/mL .

Pharmaceutical Development

Potential Drug Candidate

  • The biological activity of this compound suggests its potential use in drug development. Thiazole derivatives have been linked to various pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. Research has shown that compounds with similar structures can inhibit specific enzymes associated with cancer progression and inflammation .

Case Study: Anticancer Properties

  • A study highlighted the cytostatic properties of thiazole derivatives in inhibiting tumor growth in preclinical models. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions could enhance anticancer efficacy .

Industrial Applications

Agrochemical Development

  • In the agrochemical sector, this compound is used in synthesizing herbicides and pesticides. Its ability to interact with biological systems makes it a candidate for developing effective agricultural chemicals that target specific pests while minimizing environmental impact.

Summary Table of Applications

Field Application Details
Chemistry Building BlockUsed for synthesizing complex molecules through nucleophilic substitutions.
ReactivityCan form sulfoxides/sulfones via oxidation; thiazolidine derivatives via reduction.
Biology Enzyme StudiesProbes to study enzyme mechanisms and interactions.
Antimicrobial ActivityEffective against S. aureus and E. coli; MIC = 25 μg/mL .
Pharmaceuticals Drug DevelopmentPotential use as an antibacterial/anticancer agent; shows significant biological activity .
Industry AgrochemicalsUsed in the synthesis of herbicides/pesticides for agricultural applications.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-chloromethylthiazole: Similar structure but with a chloromethyl group instead of a methoxyphenoxy methyl group.

    2-Chloro-5-methylphenol: Similar structure but with a methylphenol group instead of a thiazole ring.

Uniqueness

2-Chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole is unique due to its combination of a thiazole ring and a methoxyphenoxy methyl group, which imparts specific chemical and biological properties not found in similar compounds .

Biological Activity

2-Chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The thiazole ring structure is known for its diverse biological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, including its mechanisms of action, case studies, and comparative analysis with similar compounds.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. This interaction can alter their activity, leading to various biological effects. The compound has been identified as a potential probe for studying enzyme mechanisms and interactions in biological systems.

Biological Activity Overview

The compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of thiazoles, including this compound, may possess anticancer properties. For instance, related thiazole derivatives have shown selective cytotoxicity against cancer cell lines with IC50 values ranging from 0.079 to 8.284 µM .
  • Antimicrobial Activity : Thiazole compounds have demonstrated significant antibacterial effects against various strains, including E. coli and S. aureus. Studies indicate that modifications in the thiazole structure can enhance antibacterial efficacy .

Anticancer Studies

A study focusing on thiazole derivatives revealed that certain compounds exhibited potent antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231). For example, a derivative showed an IC50 value of 5.73 µM against MCF-7 cells, indicating significant anticancer potential .

Antimicrobial Studies

In antimicrobial assessments, thiazole derivatives have been tested against various pathogens. One study reported that compounds similar to this compound displayed minimum inhibitory concentrations (MIC) as low as 0.06 mg/mL against resistant strains such as S. aureus and B. cereus, surpassing the efficacy of standard antibiotics like ampicillin .

Comparative Analysis with Similar Compounds

Compound NameStructureAnticancer Activity (IC50)Antimicrobial Activity (MIC)
This compound Thiazole with methoxyphenoxy groupNot specifiedNot specified
2-Chloro-5-chloromethylthiazole Thiazole with chloromethyl groupModerateModerate
2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole Thiadiazole derivativeIC50 = 120–160 µM (MCF-7)Moderate

Q & A

Basic Synthesis: What are the common synthetic routes for preparing 2-Chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by functionalization. For example:

  • Step 1: Condensation of substituted phenols with chlorinated intermediates under heterogeneous catalytic conditions (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C .
  • Step 2: Introduction of the 4-methoxyphenoxy group via nucleophilic substitution or coupling reactions. Solvent choice (e.g., ethanol, THF) and catalyst selection (e.g., acetic acid for acid-catalyzed reactions) are critical for yield optimization .
  • Purification: Recrystallization in hot aqueous acetic acid ensures high purity, monitored by TLC .

Advanced Synthesis: How can regioselectivity be controlled during the introduction of the 4-methoxyphenoxy moiety?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Electronic Effects: Electron-donating groups (e.g., methoxy) direct substitution to para positions. Use directing groups or protective strategies (e.g., acetyl protection) to block undesired sites .
  • Catalytic Control: Lewis acids like ZnCl₂ or Pd-based catalysts enhance selectivity in coupling reactions. For example, Suzuki-Miyaura cross-coupling can anchor aryl groups to the thiazole ring .
  • Case Study: In , reaction of 3-acetonyl-5-cyano-1,2,4-thiadiazole with 4-methoxyphenylhydrazine yielded a single regioisomer due to steric hindrance at the ortho position .

Structural Analysis: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include:
    • Thiazole protons at δ 7.2–7.5 ppm (C2-H) .
    • Methoxy group at δ 3.8–3.9 ppm (OCH₃) and aromatic protons from 4-methoxyphenoxy at δ 6.8–7.1 ppm .
  • IR Spectroscopy: Stretching vibrations for C-Cl (~750 cm⁻¹) and C-O-C (1250 cm⁻¹) confirm functional groups .
  • Elemental Analysis: Validate C, H, N, and Cl content with <0.5% deviation from theoretical values .

Advanced Structural Analysis: What challenges arise in determining the crystal structure of thiazole derivatives, and how can SHELX software address them?

Methodological Answer:

  • Challenges:
    • Twinning or disorder in crystals due to flexible substituents (e.g., methoxyphenoxy groups).
    • Weak diffraction for halogenated compounds (e.g., Cl atoms causing absorption).
  • Solutions with SHELX:
    • SHELXD: Resolves phase problems via dual-space recycling, even with low-resolution data .
    • SHELXL: Refines anisotropic displacement parameters for Cl and S atoms, improving R-factors to <5% .
    • Example: used SHELX to resolve dihedral angles between thiazole and phenyl rings (5.15° coplanarity) .

Reactivity: How does the chloro substituent at the 2-position influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Activation Effects: The electron-withdrawing Cl at C2 polarizes the thiazole ring, enhancing reactivity at C5 for nucleophilic attacks (e.g., SNAr reactions) .
  • Case Study: In , the chloro group facilitated substitution with methoxycarbonylmethylene under mild conditions (room temperature, ethanol) .
  • Side Reactions: Competing eliminations may occur; suppress with bulky bases (e.g., DBU) or low temperatures .

Data Contradiction: How should researchers resolve discrepancies in spectroscopic data between theoretical predictions and experimental results?

Methodological Answer:

  • Step 1: Cross-validate with multiple techniques (e.g., NMR, IR, HRMS) to rule out instrumentation errors .
  • Step 2: Computational Modeling: Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., using Gaussian) to identify misassignments .
  • Case Study: In , elemental analysis showed slight deviations (C: +0.48%, N: +0.38%), attributed to hygroscopicity; drying under vacuum resolved discrepancies .

Biological Activity: What in vitro assays are suitable for evaluating the bioactivity of this thiazole derivative?

Methodological Answer:

  • Enzyme Inhibition: Use fluorescence-based assays (e.g., carbonic anhydrase inhibition in ) with IC₅₀ calculations .
  • Antimicrobial Screening: Broth microdilution (CLSI guidelines) against Gram-positive/negative strains, with MIC values reported .
  • Cytotoxicity: MTT assay on human cell lines (e.g., HEK-293) to assess selectivity indices .

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